molecular formula C20H18N2O3S2 B3202486 3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide CAS No. 1021210-08-1

3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

Cat. No.: B3202486
CAS No.: 1021210-08-1
M. Wt: 398.5 g/mol
InChI Key: YDVNOYXDWVATKO-UHFFFAOYSA-N
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Description

3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H18N2O3S2 and its molecular weight is 398.5 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c1-14-4-2-5-17(12-14)27(24,25)21-16-8-7-15-9-10-22(18(15)13-16)20(23)19-6-3-11-26-19/h2-8,11-13,21H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVNOYXDWVATKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. The structural complexity of this molecule, featuring an indole moiety, a thiophene ring, and a sulfonamide group, contributes to its diverse pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H18N2O2S\text{C}_{20}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

Molecular Details

PropertyValue
IUPAC NameThis compound
Molecular FormulaC20H18N2O2S
Molecular Weight366.43 g/mol

Biological Activity

The biological activity of this compound has been explored through various studies, focusing on its anti-cancer properties and enzyme inhibition.

Anti-Cancer Activity

Recent studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast) cells.

Case Study:
In a study evaluating the anti-cancer potential of indole derivatives, it was found that certain modifications to the indole structure significantly enhanced cytotoxicity. For example, compounds with methyl substitutions demonstrated improved inhibitory activity against A549 cells, with IC50 values around 0.054 µM .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Sulfonamides are known for their role as carbonic anhydrase inhibitors, which are critical in various physiological processes.

Research Findings:
A study reported that sulfanilamide derivatives exhibited potent inhibition against human carbonic anhydrase isoforms, with Ki values ranging from 50.8 to 966.8 nM for different isoforms . The presence of the thiophene and indole moieties in the structure enhances binding affinity due to their ability to engage in π-π stacking interactions with aromatic residues in the enzyme active site.

The proposed mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding at the colchicine site on β-tubulin, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
  • Induction of Apoptosis : The activation of caspase pathways has been observed in cancer cells treated with structurally related compounds, indicating that these agents can trigger programmed cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide
Reactant of Route 2
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3-methyl-N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzenesulfonamide

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